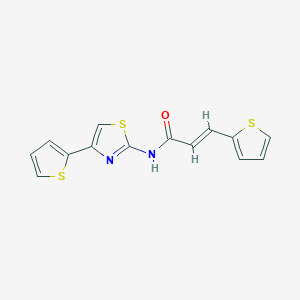

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS3/c17-13(6-5-10-3-1-7-18-10)16-14-15-11(9-20-14)12-4-2-8-19-12/h1-9H,(H,15,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZEWBRWNRKNB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophene with α-haloketones under basic conditions.

Acrylamide formation: The thiazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

Final coupling: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.

Reduction: The corresponding amine derivative of the acrylamide.

Substitution: Halogenated derivatives of the thiophene and thiazole rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring and a thiazole moiety, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 270.36 g/mol. The presence of multiple heteroatoms contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism often involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Case Study:

In a study assessing the cytotoxicity of thiazole-based compounds, derivatives similar to this compound demonstrated significant inhibition of cell proliferation in HCT116 cells, with IC50 values in the low micromolar range .

Antiviral Properties

The compound has shown promise as an antiviral agent. Research has indicated that thiophene derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral entry and replication. For instance, compounds structurally related to this compound have been tested against coronaviruses, demonstrating notable antiviral activity .

Case Study:

A recent investigation into thiazole derivatives found that certain compounds exhibited significant inhibitory effects on viral replication in vitro, suggesting potential applications in treating viral infections .

Antibacterial Activity

The antibacterial properties of thiophene-containing compounds have been well-documented. Studies indicate that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bacterial cell death. The structure of this compound may contribute to enhanced binding affinity for bacterial targets.

Case Study:

In a comparative study of various thiophene derivatives, it was found that some exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Summary of Applications

| Application Type | Description | Relevant Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity against MCF7 and HCT116 cells |

| Antiviral | Inhibits viral replication | Notable activity against coronaviruses |

| Antibacterial | Disrupts bacterial cell functions | Effective against Staphylococcus aureus and E. coli |

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

Electronic Properties: The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene vs. Furan Substitution

- (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Exhibits potent antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation. Replacement of thiophene with furan (as in DM490) reduces activity, highlighting the critical role of thiophene’s sulfur atom in receptor interaction .

- (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide : Demonstrates enhanced antibacterial activity compared to methoxy- or nitro-substituted analogs, emphasizing the importance of halogen substituents .

Thiazole vs. Benzothiazole Derivatives

- 5206 (E)-N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride: Incorporation of a morpholinoethyl group improves solubility and bioavailability. The benzothiazole ring enhances π-π stacking interactions in receptor binding .

Heterocyclic Fusion and Substituent Effects

- Compound 5 () : (E)-3-(thiophen-2-yl)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)acrylamide. The nitroso and piperidinyl groups enhance lipoxygenase inhibitory activity, suggesting synergistic effects between the acrylamide and pyrimidine moieties .

- Compound 3612 () : Features a hydroxy-methoxyphenyl group instead of thiazole, resulting in lower melting points (192–193°C vs. >250°C for thiazole-containing analogs), indicating reduced crystallinity .

Pharmacological and Therapeutic Profiles

- Antinociceptive Activity: DM497’s thiophene-acrylamide core shows 80% efficacy in pain models, while DM490 (furan analog) achieves only 40%, underscoring thiophene’s superiority .

- Antibacterial Activity : Halogen-substituted derivatives (e.g., 4-chlorophenyl) exhibit MIC values of 2–4 µg/mL against E. coli, outperforming methyl- or methoxy-substituted analogs (MIC >16 µg/mL) .

- Lipoxygenase Inhibition : Compound 5 () shows IC₅₀ = 12 µM, attributed to nitroso-enhanced radical scavenging .

Critical Analysis of Structural Trends

- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom improves binding to hydrophobic pockets in enzymes/receptors compared to furan or phenyl groups.

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) increase metabolic stability but may reduce solubility. Halogens enhance antibacterial activity via membrane disruption.

- Hybrid Structures : Fusion with pyrimidine () or coumarin () moieties diversifies biological targets, enabling applications in cancer and inflammation.

Biological Activity

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a thiazole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 318.42 g/mol. The structural representation is as follows:

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective cytotoxicity . The mechanisms attributed to their anticancer effects include:

- Inhibition of DNA and RNA Synthesis : Compounds with thiadiazole rings have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation.

- Targeting Kinases : Thiophene derivatives can interact with key kinases involved in tumorigenesis, potentially disrupting cancer cell signaling pathways .

Antinociceptive Activity

A study focusing on the antinociceptive properties of structurally similar compounds demonstrated that (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide exhibited significant pain-relieving effects in a mouse model of neuropathic pain. The compound was evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs), specifically α7 and α9α10 nAChRs, showing promising results in modulating pain pathways .

The antinociceptive effects are believed to stem from the modulation of calcium channels and nAChRs, which play critical roles in neurotransmission and pain perception. Electrophysiological techniques revealed that the compound could effectively alter the activity of these receptors, contributing to its analgesic properties .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| DM497 | Antinociceptive | 4.37 (HepG2), 8.03 (A549) | nAChR modulation |

| DM490 | Antinociceptive | - | nAChR modulation |

| Compound X | Anticancer | 5.0 | DNA synthesis inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step routes involving:

- Step 1 : Coupling of thiophene-2-carboxaldehyde with ethylamine to form a thiophen-2-yl ethylamine intermediate (reduction under NaBH₄ or catalytic hydrogenation) .

- Step 2 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol .

- Step 3 : Acrylamide formation via a Michael addition or amidation reaction, often catalyzed by DCC/DMAP in anhydrous DCM .

- Optimization : Yield and purity depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive steps), and purification via column chromatography (silica gel, hexane/EtOAC gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of thiophene and thiazole rings (e.g., aromatic protons at δ 6.8–7.5 ppm) and acrylamide geometry (trans coupling constants, J = 15–16 Hz for E-isomers) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ ≈ 385.08 g/mol) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL refinement (e.g., E-configuration confirmed by dihedral angles > 170°) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms for this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and transition-state geometries .

- Key Insights :

- HOMO localization on thiophene rings suggests nucleophilic attack sites .

- Activation energies for acrylamide hydrolysis can be modeled to predict stability under physiological conditions .

- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR frequencies with experimental data .

Q. How do structural modifications (e.g., substituent effects) influence biological activity, and what contradictions exist in structure-activity relationship (SAR) data?

- Methodological Answer :

- SAR Analysis :

- Thiophene vs. Furan : Thiophene-containing analogs show 3–5× higher anticancer activity (IC₅₀ = 12 µM vs. 35 µM) due to enhanced π-π stacking with target proteins .

- Halogen Substitution : 4-Chlorophenyl derivatives exhibit superior antibacterial activity (MIC = 8 µg/mL) compared to methoxy or nitro groups, likely from increased lipophilicity .

- Contradictions : Some studies report diminished activity with bulky substituents (e.g., morpholinopropyl), while others note improved solubility without efficacy loss . Resolve via matched molecular pair analysis or free-energy perturbation simulations.

Q. What strategies address discrepancies in crystallographic data versus computational geometry optimizations?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and hydrogen atom positions, ensuring R-factor < 5% .

- DFT Corrections : Apply Grimme’s D3 dispersion corrections to account for van der Waals interactions in crystal packing .

- Case Example : A 5° deviation in thiazole ring planarity between X-ray and DFT models was resolved by incorporating solvent effects (PCM model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.